Ethyl 4-chloro-3-hydroxybutanoate
Overview
Description
Introduction
Ethyl 4-chloro-3-hydroxybutanoate is a precursor for enantiopure intermediates used in chiral drug production, such as statins. It is produced through asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, employing various biosynthesis methods including microbial and enzymatic reactions for high yield and enantioselectivity (Ye, Ouyang, & Ying, 2011).
Synthesis Analysis
The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutanoate can be efficiently catalyzed by biocatalysts such as carbonyl reductases from microbial sources. Innovations in this area include the development of recombinant strains of Escherichia coli for the production of optically pure ethyl 4-chloro-3-hydroxybutanoate, highlighting the role of biotechnological advances in improving synthesis efficiency and selectivity (Yamamoto, Matsuyama, & Kobayashi, 2002).
Molecular Structure Analysis
The molecular structure of ethyl 4-chloro-3-hydroxybutanoate contributes to its functionality as an intermediate in pharmaceutical synthesis. The presence of the chiral center at the 3rd carbon atom is crucial for its application in creating enantiomerically pure compounds. The structural analysis is pivotal in understanding its reactivity and the synthesis of chiral drugs (Shimizu et al., 1990).
Chemical Reactions and Properties
Ethyl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including esterification and reduction, which are significant in pharmaceutical manufacturing. Its chemical properties, such as reactivity with different reagents and conditions, facilitate the synthesis of various pharmacologically active compounds (Zhang et al., 2008).
Physical Properties Analysis
The physical properties of ethyl 4-chloro-3-hydroxybutanoate, such as boiling point, melting point, and solubility, are essential for its handling and application in industrial processes. These properties influence the conditions under which the compound is synthesized, stored, and used in further chemical reactions (Meng, Zhu, & Zhang, 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, play a crucial role in the compound's functionality as an intermediate. Understanding these properties is vital for optimizing conditions in chemical reactions and processes where ethyl 4-chloro-3-hydroxybutanoate is involved (Liu et al., 2014).
Scientific Research Applications
Biocatalysis offers an efficient method for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to Ethyl (S)-4-chloro-3-hydroxybutanoate, characterized by high yield, enantioselectivity, and cost-effectiveness. Carbonyl reductases from yeast like Pichia stipitis have shown promising results for industrial production of Ethyl (S)-4-chloro-3-hydroxybutanoate with a high enantiomeric excess (Q. Ye, P. Ouyang, & Hanjie Ying, 2011).
Microbial asymmetric reduction using organisms like Sporobolomyces salmonicolor and Trichosporon cutaneum has been successful in converting ethyl 4-chloro-3-oxobutanoate to Ethyl (R)-4-chloro-3-hydroxybutanoate and Ethyl (S)-4-chloro-3-hydroxybutanoate with high optical purity and yield (S. Shimizu et al., 1990).
Recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase from Candida parapsilosis have been used to synthesize Ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate with high yield and enantiomeric excess, using 2-propanol as an energy source for NADH regeneration (Hiroaki Yamamoto, A. Matsuyama, & Yoshinori Kobayashi, 2002).
The use of an aqueous/ionic liquid biphase system, particularly with Aureobasidium pullulans, significantly improves the productivity and optical purity of Ethyl (S)-4-chloro-3-hydroxybutanoate. Parameters like shaking rate, phase volumetric ratio, and temperature significantly affect the conversion and purity (Fan Zhang et al., 2008).
Future Directions
Ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE) is a precursor of enantiopure intermediates used for the production of chiral drugs, including the cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins). The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE by biocatalysis has several positive attributes, including low cost, mild reaction conditions, high yield, and a high level of enantioselectivity .
properties
IUPAC Name |
ethyl 4-chloro-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNMXDBJKCCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402594 | |
Record name | ethyl 4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-3-hydroxybutanoate | |
CAS RN |
10488-69-4 | |
Record name | Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10488-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-chloro-3-hydroxybutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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